2,2-Dimethylpent-4-enenitrile

Description

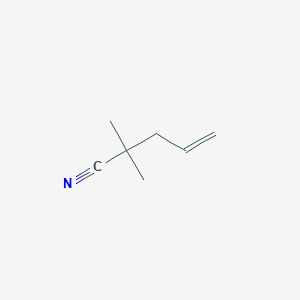

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOUBYNTMVSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294994 | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-30-5 | |

| Record name | NSC99205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2,2-Dimethylpent-4-enenitrile: Synthesis, Characterization, and Best Practices

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enenitrile, a valuable nitrile compound in organic synthesis. The document details a robust and reproducible synthetic methodology, beginning with the deprotonation of isobutyronitrile and subsequent allylation. It offers an in-depth exploration of the reaction mechanism, emphasizing the critical parameters that govern yield and purity. Furthermore, a complete workflow for the structural elucidation and characterization of the final product is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, providing both the theoretical foundation and practical insights necessary for the successful preparation and validation of this compound.

Introduction and Core Concepts

This compound, also known as 4-cyano-4-methyl-1-pentene, is an aliphatic nitrile featuring a quaternary carbon center and a terminal alkene. Its molecular formula is C7H11N, and it has a molecular weight of 109.17 g/mol []. The unique combination of a nitrile group and an olefin within its structure makes it a versatile intermediate for the synthesis of more complex molecules, including imines, amines, and other carbonitrile derivatives[2]. This guide will focus on a prevalent and efficient synthetic route: the α-alkylation of isobutyronitrile. We will delve into the mechanistic underpinnings of this reaction and provide a detailed protocol for its execution and subsequent product characterization.

Key Physical and Chemical Properties:

-

Molecular Formula: C₇H₁₁N[][3]

-

Molecular Weight: 109.17 g/mol [][2]

-

IUPAC Name: this compound

-

SMILES: CC(C)(CC=C)C#N[][6]

Synthetic Route: α-Alkylation of Isobutyronitrile

The synthesis of this compound is effectively achieved through the alkylation of the enolate derived from isobutyronitrile. This method is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis.

Mechanistic Insights

The reaction proceeds in two fundamental steps:

-

Deprotonation: Isobutyronitrile possesses acidic α-hydrogens (protons on the carbon adjacent to the nitrile group). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is required to abstract one of these protons. The choice of base is critical; it must be strong enough to deprotonate the α-carbon quantitatively without competing in nucleophilic addition to the nitrile group. This abstraction generates a resonance-stabilized carbanion, or more accurately, a nitrile-stabilized enolate.

-

Nucleophilic Attack (Allylation): The generated carbanion is a potent nucleophile. It readily attacks an electrophilic allyl source, typically an allyl halide like allyl bromide. This is an SN2 (bimolecular nucleophilic substitution) reaction where the carbanion displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired product.

The causality behind this experimental design is rooted in harnessing the electron-withdrawing nature of the nitrile group, which acidifies the adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Isobutyronitrile (2-methylpropanenitrile)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Diisopropylamine

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.

-

LDA Formation (In Situ): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure the complete formation of LDA.

-

Enolate Generation: Add isobutyronitrile (1.0 equivalent) dropwise to the cold LDA solution. The addition should be slow to control any exotherm. Stir the mixture at -78 °C for 1-2 hours. Formation of the lithium enolate often results in a thicker, pale-yellow suspension.

-

Allylation: Slowly add allyl bromide (1.1 equivalents) to the enolate suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

A singlet for the six protons of the two equivalent methyl groups (CH ₃)₂.

-

A doublet for the two protons of the methylene group adjacent to the alkene (-CH ₂-CH=).

-

A complex multiplet for the three protons of the vinyl group (-CH=CH ₂).

-

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms.

-

Expected Signals:

-

A signal for the quaternary carbon C(CH₃)₂.

-

A signal for the methyl carbons (C H₃)₂.

-

A signal for the nitrile carbon (C N).

-

A signal for the methylene carbon (-C H₂-).

-

Two distinct signals for the alkene carbons (-C H=C H₂).

-

-

| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data |

| Chemical Shift (ppm) | Protons |

| ~ 1.3 - 1.5 | 6H |

| ~ 2.2 - 2.4 | 2H |

| ~ 5.0 - 5.3 | 2H |

| ~ 5.6 - 5.9 | 1H |

Note: Predicted chemical shifts are estimates and may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, two key absorptions are expected:

-

C≡N Stretch: A sharp, medium-intensity peak around 2240-2250 cm⁻¹ is characteristic of a nitrile group.

-

C=C Stretch: A peak around 1640-1650 cm⁻¹ indicates the presence of the alkene double bond.

-

=C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹ ) confirms the C-H bonds of the vinyl group.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ correspond to the methyl and methylene C-H bonds.

The absence of a broad peak around 3300-3500 cm⁻¹ (O-H or N-H) and a strong peak around 1700 cm⁻¹ (C=O) helps confirm the purity and absence of hydrolysis or side products.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): For this compound (C₇H₁₁N), the molecular ion peak should appear at an m/z (mass-to-charge ratio) of 109.09 . The exact mass is 109.089149355 Da.

-

Fragmentation: Common fragmentation patterns may include the loss of a methyl group ([M-15]⁺) or an allyl group ([M-41]⁺), which can further validate the proposed structure.

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of the final product.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation and may cause allergy or asthma symptoms if inhaled.

-

Handling: Always handle this compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Reagents: The reagents used in the synthesis carry their own significant risks. n-Butyllithium is highly pyrophoric and reacts violently with water. Allyl bromide is a lachrymator and is toxic. Handle these reagents with extreme caution under an inert atmosphere.

Conclusion and Applications

The synthesis of this compound via the α-alkylation of isobutyronitrile is a reliable and scalable method. This guide has provided the essential theoretical background and practical steps for its successful synthesis and rigorous characterization. The validated protocols and data interpretation frameworks presented herein serve as a trusted resource for chemists. The dual functionality of this molecule makes it a valuable building block for synthesizing a range of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science.

References

-

This compound | C7H11N | CID 264216 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

This compound (C7H11N) - PubChemLite. PubChemLite. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,2-Dimethylpent-4-enenitrile: Physical and Chemical Properties for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpent-4-enenitrile, a molecule featuring a quaternary carbon center adjacent to a nitrile group and a terminal alkene, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its distinct combination of functional groups—a sterically hindered nitrile and a reactive double bond—makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications in research and development.

Nomenclature and Structural Identity

Sources

A Predictive Spectroscopic Analysis of 2,2-Dimethylpent-4-enenitrile: A Technical Guide

Abstract

In the landscape of chemical research and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,2-Dimethylpent-4-enenitrile (C₇H₁₁N), a molecule featuring a quaternary carbon, a terminal alkene, and a nitrile functional group. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental spectroscopic principles and data from analogous structures to present a robust, predictive interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a framework for the spectroscopic analysis of similar α,α-disubstituted allyl nitriles.

Introduction: The Imperative of Spectroscopic Characterization

The journey from a chemical synthesis to a viable drug candidate or a novel material is paved with rigorous analytical checkpoints. At the heart of this process lies the confirmation of molecular structure. Spectroscopic methods provide a non-destructive window into the atomic and molecular framework of a compound, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass. The synergy between ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and self-validating system for structural confirmation. Each technique offers a unique piece of the puzzle, and their combined interpretation leaves little room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrile group and the anisotropic effects of the carbon-carbon double bond.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.[1]

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex splitting patterns.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| a | ~ 1.35 | singlet | 6H | 2 x -CH₃ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The chemical shift is in the typical alkyl region. |

| b | ~ 2.25 | doublet | 2H | -CH₂- | This methylene group is allylic, leading to a downfield shift. It is coupled to the adjacent vinyl proton (Hc), resulting in a doublet.[2][3] |

| c | ~ 5.80 - 5.95 | multiplet | 1H | =CH- | This vinyl proton is coupled to the two terminal vinyl protons (Hd and He) and the allylic protons (Hb), resulting in a complex multiplet. Its position is in the characteristic alkene region.[2][3] |

| d, e | ~ 5.10 - 5.25 | multiplet | 2H | =CH₂ | These two terminal vinyl protons are diastereotopic and will appear as a multiplet due to coupling with the other vinyl proton (Hc). They are in the typical range for terminal alkene protons.[2][3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the proximity of electronegative groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a secondary internal reference.

-

Data Acquisition: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 75 MHz for a 300 MHz ¹H instrument. Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| 1 | ~ 120 | -C≡N | The nitrile carbon atom typically resonates in this downfield region.[4] |

| 2 | ~ 35 | -C(CH₃)₂- | The quaternary carbon is deshielded compared to the methyl carbons attached to it. |

| 3 | ~ 25 | 2 x -CH₃ | These equivalent methyl carbons appear in the typical upfield alkyl region. |

| 4 | ~ 45 | -CH₂- | The allylic carbon is shifted downfield due to its proximity to the double bond. |

| 5 | ~ 132 | =CH- | The internal sp² hybridized carbon of the alkene appears in this characteristic downfield region. |

| 6 | ~ 118 | =CH₂ | The terminal sp² hybridized carbon of the alkene is typically found slightly upfield from the substituted alkene carbon. |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that correspond to the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with specific functional group vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |

| ~ 3080 | Medium | =C-H stretch | Alkene | C-H stretching vibrations from sp² hybridized carbons typically appear above 3000 cm⁻¹. |

| ~ 2970 | Strong | C-H stretch | Alkane | C-H stretching vibrations from sp³ hybridized carbons (methyl and methylene groups) appear just below 3000 cm⁻¹.[5] |

| ~ 2250 | Medium, Sharp | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a characteristic and sharp absorption in this region.[6] |

| ~ 1645 | Medium | C=C stretch | Alkene | The carbon-carbon double bond stretch for a terminal alkene is found in this region. |

| ~ 1465 | Medium | -CH₂- bend | Alkane | The scissoring vibration of the methylene group.[5] |

| ~ 1375 | Medium | -CH₃ bend | Alkane | The symmetric bending vibration of the methyl groups. The presence of a gem-dimethyl group may result in a characteristic doublet. |

| ~ 995 & 915 | Strong | =C-H bend | Alkene | The out-of-plane bending (wagging) vibrations for a terminal vinyl group are typically strong and appear at these characteristic wavenumbers. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₁₁N. The nominal molecular weight is 109 g/mol . The high-resolution mass of the molecular ion ([M]⁺˙) is predicted to be 109.08915 Da.[7] Due to the presence of one nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. The fragmentation pattern provides structural clues.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Origin |

| 109 | [C₇H₁₁N]⁺˙ | Molecular Ion ([M]⁺˙) |

| 94 | [C₆H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 68 | [C₄H₆N]⁺ | Alpha-cleavage with loss of an allyl radical (•C₃H₅) |

| 54 | [C₃H₄N]⁺ | Fragmentation of the nitrile-containing portion |

| 41 | [C₃H₅]⁺ | Allyl cation |

The fragmentation is likely to be initiated by cleavage at the quaternary carbon, which is a common fragmentation pathway for such structures. The loss of a methyl group to form a stable tertiary carbocation is a probable event. Another significant fragmentation would be the loss of an allyl radical.

Figure 1: Predicted major fragmentation pathways for this compound.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the integration of data from all spectroscopic techniques. The following workflow illustrates the logical process of combining the predicted data for this compound.

Figure 2: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By applying fundamental principles of spectroscopy, we have constructed a comprehensive and scientifically grounded spectral profile for this molecule. The predicted chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways provide a robust framework for the identification and characterization of this compound. For researchers in the field, this guide not only serves as a reference for this compound but also as a methodological template for the predictive spectroscopic analysis of other novel compounds where experimental data is not yet available. The self-validating nature of this multi-technique approach underscores the power of modern spectroscopy in chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 264216, this compound." [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(4), 661-667. [Link]

-

LibreTexts. "Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]

-

LibreTexts. "IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

-

Oregon State University. "13C NMR Chemical Shift." [Link]

-

LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. [Link]

-

PubChemLite. "this compound (C7H11N)." [Link]

-

OpenStax. "13.4 Chemical Shifts in 1H NMR Spectroscopy." Organic Chemistry. [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of 2,2-dimethylpentane." [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 2,2-Dimethylpent-4-enenitrile

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethylpent-4-enenitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the foundational principles, predictive decomposition pathways, and state-of-the-art analytical methodologies required for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of nitrile-containing compounds. We will delve into the theoretical underpinnings of its stability, propose potential decomposition mechanisms, and provide detailed experimental protocols for characterization.

Introduction: The Significance of Thermal Stability in Nitrile-Containing Compounds

This compound is an organic compound featuring a nitrile group and a terminal alkene, with a quaternary carbon center.[1][2][3] The unique electronic and structural characteristics of α,β-unsaturated nitriles make them valuable building blocks in organic synthesis, including the preparation of pharmaceuticals and polymers.[4][5] The thermal stability of such intermediates is a critical parameter in drug development and manufacturing. A thorough understanding of a compound's response to heat is essential for:

-

Safe Handling and Storage: Preventing runaway reactions and ensuring the stability of the material under various temperature conditions.

-

Process Optimization: Defining the thermal limits for chemical reactions, purification, and formulation.

-

Impurity Profiling: Identifying potential degradation products that could affect the safety and efficacy of a final drug product.

This guide will provide a predictive analysis of the thermal behavior of this compound and detail the necessary experimental workflows to validate these predictions.

Predicted Thermal Decomposition Pathways

Based on the functional groups present in this compound, several decomposition pathways can be postulated. The presence of the nitrile group, the gem-dimethyl group, and the terminal double bond will influence the molecule's fragmentation under thermal stress.

Proposed Mechanisms:

-

Retro-ene Reaction: The presence of an allylic hydrogen and a double bond could facilitate a retro-ene reaction, a common thermal decomposition pathway for such systems. This would likely lead to the formation of isobutylene and 2-propenenitrile.

-

Radical-Initiated Decomposition: At higher temperatures, homolytic cleavage of the weakest bonds is likely to occur, initiating a radical chain reaction. The allylic C-C bond is a probable point of initial cleavage.

-

Isomerization: The terminal double bond could migrate to a more stable internal position under thermal influence, leading to the formation of isomers prior to decomposition.

These proposed pathways provide a starting point for the analytical investigation. The actual decomposition products and their relative abundances would need to be determined experimentally.

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following experimental workflow is recommended:

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and stability.[6][7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, boiling, and decomposition, and can quantify the enthalpy changes associated with them.[9][10]

Experimental Protocol:

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

-

Integrate the peak areas to determine the enthalpy of transitions (ΔH).

-

Evolved Gas Analysis: TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Principle: To identify the decomposition products, the gases evolved during TGA can be analyzed in real-time by FTIR or collected and analyzed by GC-MS.[11] Pyrolysis-GC-MS involves rapidly heating the sample to a specific decomposition temperature and then separating and identifying the fragments.

Experimental Protocol (Pyrolysis-GC-MS):

-

Sample Preparation: Place a small amount (approx. 1 mg) of this compound into a pyrolysis tube.

-

Pyrolysis: Set the pyrolyzer to a temperature corresponding to a significant decomposition event observed in the TGA/DSC (e.g., Tmax).

-

GC Separation:

-

Column: A non-polar column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.

-

Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

-

-

MS Detection:

-

Acquire mass spectra over a range of m/z 35-550.

-

Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

-

Hypothetical Data and Interpretation

The following table summarizes the type of data that would be expected from the thermal analysis of this compound.

| Analytical Technique | Parameter | Hypothetical Value | Interpretation |

| TGA (Nitrogen) | Tonset | 180 °C | Onset of thermal decomposition in an inert atmosphere. |

| Tmax | 210 °C | Temperature of the most rapid decomposition. | |

| Residual Mass @ 600 °C | < 5% | The compound fully volatilizes or decomposes. | |

| DSC (Nitrogen) | Endotherm (Boiling) | ~150 °C | Approximate boiling point of the compound. |

| Exotherm (Decomposition) | 185 °C | Decomposition is an exothermic process. | |

| Pyrolysis-GC-MS | Major Products | Isobutylene, 2-Propenenitrile | Suggests a retro-ene reaction is a major decomposition pathway. |

| Minor Products | Methane, Propane, Acetonitrile | Indicates radical fragmentation at higher temperatures. |

Proposed Decomposition Mechanism Diagram

The following diagram illustrates a plausible retro-ene decomposition pathway for this compound.

Caption: Proposed retro-ene decomposition pathway.

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical and methodological framework for assessing the thermal stability and decomposition of this compound. While specific experimental data is pending, the proposed decomposition pathways and detailed analytical protocols offer a robust starting point for any investigation. The application of TGA, DSC, and evolved gas analysis techniques will enable a full characterization of the thermal properties of this compound, which is essential for its safe handling, process development, and potential use in pharmaceutical synthesis. Future work should focus on executing these experiments to generate empirical data and confirm the proposed decomposition mechanisms.

References

- Synthesis and Investigation of nitrile containing polymers derived

- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.).

- Thermogravimetric analysis (TGA) of unirradiated nitrile–butadiene rubber (NBR) blended with different ratios of reclaimed rubber powder (RRP) using 2% glycidyl methacrylate (GMA). (2014).

- Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. (2023).

- Synthesis of Unsaturated Nitrile by the Aldol Condensation in Vaporphase. (1969). Amanote Research.

- Nitrile. (2018). Britannica.

- α,β-Unsaturated Nitriles Definition. (n.d.). Fiveable.

- This compound (C7H11N). (n.d.). PubChemLite.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). ChemScene.

- 4-Pentenenitrile,2,2-dimethyl- 2978-30-5 wiki. (n.d.). Guidechem.

- Silver-Functionalized Ionic Liquid@MCM-41 Adsorbents for C2H4/C2H6 Separ

- This compound. (n.d.). A2B Chem.

- 2,4-Dimethylpent-4-enenitrile. (n.d.). PubChem.

- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams.

- Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV. (2020). MDPI.

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023).

- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega.

- 2,2-Dimethylpent-4-enal. (n.d.). PubChem.

- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput

- The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone. (1976). Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. mdpi.com [mdpi.com]

- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Applications of 2,2-Dimethylpent-4-enenitrile in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-enenitrile, a seemingly simple molecule, presents a compelling case for its utility as a versatile building block for researchers, scientists, and drug development professionals. Its structure is distinguished by the convergence of three key functional motifs: a terminal alkene, a nitrile group, and a quaternary carbon center. This unique combination offers a rich playground for a variety of chemical transformations, opening doors to the synthesis of diverse and potentially bioactive compounds.

The presence of the terminal alkene provides a handle for a wide array of addition and cycloaddition reactions, while the nitrile group can be readily transformed into other valuable functionalities such as amines, amides, and carboxylic acids. The sterically hindered quaternary carbon, often a challenge to construct, is pre-installed in this molecule, offering a strategic advantage in the synthesis of sterically congested frameworks. This guide will provide an in-depth exploration of the synthesis of this compound and delve into its potential applications in key areas of organic synthesis, supported by mechanistic insights and detailed experimental protocols.

Synthesis of this compound: A Practical Approach

The most direct and efficient route to this compound is the α-alkylation of isobutyronitrile with an allyl halide. This method leverages the acidity of the α-proton of isobutyronitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion. Subsequent reaction with an electrophilic allyl source, such as allyl bromide, furnishes the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isobutyronitrile

-

Sodium amide (NaNH₂)

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with a stream of dry nitrogen or argon.

-

Deprotonation: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium amide. The suspension is stirred and cooled to 0 °C in an ice bath. Isobutyronitrile is then added dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the sodium salt of isobutyronitrile.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and a solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is cooled to room temperature and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | |

| Molecular Weight | 109.17 g/mol | |

| CAS Number | 2978-30-5 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 150 °C (predicted) | |

| LogP | 2.11228 | |

| Topological Polar Surface Area | 23.79 Ų |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkene protons (a multiplet around 5.7-5.9 ppm for the methine and two multiplets around 5.0-5.2 ppm for the methylene protons), a doublet for the allylic methylene protons, and a singlet for the two equivalent methyl groups at the quaternary center.

-

¹³C NMR: The carbon NMR spectrum should display signals for the nitrile carbon (around 120-125 ppm), the alkene carbons (one quaternary and two methine/methylene carbons), the quaternary carbon, the allylic methylene carbon, and the two equivalent methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp absorption band for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, and characteristic bands for the C=C stretch of the alkene at around 1640 cm⁻¹ and C-H stretches of the alkene and alkane moieties.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 109. Fragmentation patterns would likely involve the loss of a methyl group, an allyl group, or other characteristic fragments.

Potential Applications in Organic Synthesis

The unique structural features of this compound make it a promising substrate for a variety of synthetic transformations. The following sections outline some of its key potential applications, complete with mechanistic insights and detailed experimental protocols based on established methodologies for similar substrates.

Hydroboration-Oxidation: Access to Bifunctional Building Blocks

The terminal alkene of this compound is an ideal substrate for hydroboration-oxidation, a classic method for the anti-Markovnikov hydration of alkenes. This reaction would provide access to 2,2-dimethyl-5-hydroxypentanenitrile, a valuable bifunctional molecule containing both a nitrile and a primary alcohol.

Mechanistic Rationale: The reaction proceeds via the syn-addition of a borane reagent (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial hydroboration step.

The Versatile Synthon: A Technical Guide to 2,2-Dimethylpent-4-enenitrile as a Precursor for Novel Compound Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for versatile, non-traditional building blocks is paramount for the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-enenitrile, a structurally unique yet readily accessible scaffold, emerges as a synthon of significant potential. Its distinct combination of a sterically hindered quaternary center, a reactive terminal alkene, and an electronically versatile nitrile group offers multiple avenues for selective functionalization. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, elucidating its core reactivity, and showcasing its application in advanced cascade reactions for the rapid generation of novel polycyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the discovery and development of new chemical entities.

Introduction: Unveiling a Multifunctional Building Block

This compound (CAS No. 2978-30-5) is an aliphatic nitrile characterized by a key structural motif: a gem-dimethyl group alpha to the nitrile.[1] This quaternary center imparts significant steric influence, directing the regioselectivity of reactions at adjacent positions and often providing a site for creating complex chiral centers. The molecule is further equipped with two orthogonal functional groups: a terminal alkene (allylic group) and a cyano group.[2] This arrangement allows for a rich and diverse reaction chemistry, enabling transformations ranging from simple functional group interconversions to complex intramolecular cyclizations. The ability to selectively address either the alkene or the nitrile, or to engage both in powerful tandem reactions, is the cornerstone of its utility as a modern synthetic building block.

This guide will first detail the efficient synthesis of the title compound, followed by a systematic analysis of its reactivity at each functional site. The core of this document will then showcase a sophisticated polar-radical cascade reaction, providing a field-proven example of how this compound can be used to construct intricate bicyclic ketones in a single, high-complexity operation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for reference.[1][2]

| Property | Value |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol |

| CAS Number | 2978-30-5 |

| Appearance | Colorless Liquid |

| Boiling Point | ~150-152 °C (estimated) |

| Density | ~0.82 g/cm³ (estimated) |

| Topological Polar Surface Area | 23.8 Ų |

Synthesis of the Building Block: Phase-Transfer Catalyzed Alkylation

The most direct and industrially scalable synthesis of this compound involves the α-alkylation of isobutyronitrile with an allyl halide, such as allyl bromide.[3] The key challenge in this reaction is the deprotonation of the relatively weakly acidic α-proton of isobutyronitrile (pKa ≈ 22 in DMSO). While strong bases like sodium amide or LDA can be effective, they often require cryogenic temperatures and strictly anhydrous conditions.

A more practical and robust approach utilizes phase-transfer catalysis (PTC).[4][5] This methodology allows the use of an inexpensive inorganic base (e.g., 50% aqueous NaOH) in a biphasic system, avoiding the need for hazardous reagents and complex setups. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the hydroxide anion into the organic phase to generate the nitrile anion in situ. This anion then readily undergoes Sₙ2 reaction with allyl bromide.

The causality for this choice is clear: PTC provides a high-yielding, operationally simple, and cost-effective route that is amenable to large-scale production, making the building block readily accessible for further development.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

Materials:

-

Isobutyronitrile (1.0 eq)

-

Sodium hydroxide (50% w/w aqueous solution, 5.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Toluene

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge isobutyronitrile, toluene, and tetrabutylammonium bromide.

-

Begin vigorous stirring to ensure efficient mixing of the two phases.

-

Slowly add the 50% aqueous sodium hydroxide solution. A mild exotherm may be observed.

-

Add allyl bromide dropwise over 30 minutes, maintaining the internal temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by GC-MS for the disappearance of isobutyronitrile.

-

Cool the mixture to room temperature. Carefully add deionized water to dissolve the precipitated salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Core Reactivity and Mechanistic Pathways

The synthetic versatility of this compound stems from the distinct reactivity of its alkene and nitrile functionalities. These groups can be targeted independently or utilized in concert for cascade reactions.

Figure 1: Reaction map illustrating the diverse reactivity of this compound.

Reactions of the Nitrile Group

The cyano group is a versatile precursor to several important nitrogen-containing functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. Partial hydrolysis to the amide is also feasible under controlled conditions.[9]

-

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2,2-dimethylpent-4-en-1-amine.[10] This transformation is valuable for introducing a basic nitrogen center.

-

Reduction to Aldehydes: Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine intermediate, which is hydrolyzed upon workup to afford 2,2-dimethylpent-4-enal.[9]

-

Addition of Organometallics: Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone.[9] This provides a route to elaborate the carbon skeleton.

Reactions of the Alkene Group

The terminal alkene offers a complementary set of transformations.

-

Hydroformylation: Also known as the oxo process, this industrially significant reaction involves the addition of a formyl group and a hydrogen atom across the double bond using a transition metal catalyst (typically Rh or Co) with syngas (CO/H₂).[11][12] This would yield aldehydes, primarily 3,3-dimethyl-6-oxoheptanenitrile, providing a handle for further modification.[13][14][15]

-

Olefin Metathesis: Ring-closing metathesis (RCM) is not applicable here, but cross-metathesis with other olefins using catalysts like Grubbs' catalyst is a powerful tool for C-C bond formation, allowing for the extension or modification of the allyl side chain.[16]

-

Epoxidation and Hydration: Standard alkene transformations such as epoxidation (e.g., with m-CPBA) or hydration (e.g., acid-catalyzed addition of water) can be used to introduce oxygenated functionalities onto the side chain.

Application Showcase: Polar-Radical Cascade for Bicyclic Ketone Synthesis

A powerful demonstration of using both functional groups in a concerted fashion is the polar-radical cyclization cascade of ω-alkenylnitriles. This strategy enables the rapid construction of complex polycyclic scaffolds from simple linear precursors. A key study in this area outlines a process that converts magnesiated ω-alkenylnitriles into bicyclo[3.2.0]heptan-6-ones.

The reaction is initiated by the deprotonation of this compound at the α-position using a magnesium base, such as a Grignard reagent, to form a magnesiated nitrile. This species then undergoes a one-electron oxidation, mediated by an electron acceptor like naphthalene, to generate a nitrile-stabilized radical. This critical step is the "polar-to-radical crossover."

The subsequent steps are a cascade of radical and anionic cyclizations:

-

5-exo-trig Radical Cyclization: The α-nitrile radical rapidly adds to the pendant terminal alkene in an intramolecular fashion. This cyclization is highly favored, forming a five-membered ring and a primary alkyl radical.

-

Reduction & Anionic Cyclization: The cyclized radical is reduced by the naphthalene radical anion (formed in the initial oxidation step), generating a carbanion. This anion then attacks the electrophilic carbon of the nitrile group in an intramolecular Sₙi-type reaction, forming a new five-membered ring and yielding a bicyclic imine anion.

-

Hydrolysis: Aqueous workup hydrolyzes the imine to the corresponding ketone, furnishing the final bicyclo[3.2.0]heptan-6-one product.

This elegant cascade forms four new carbon-carbon bonds and creates multiple stereocenters in a single synthetic operation, highlighting the immense potential of this compound for increasing molecular complexity efficiently.

Figure 2: Workflow diagram of the polar-radical cascade for bicyclic ketone synthesis.

Future Outlook and Conclusion

This compound represents a powerful and underutilized building block in organic synthesis. The strategic placement of its functional groups allows for a diverse range of chemical transformations. While this guide has highlighted a sophisticated radical cascade, the potential for other transformations remains vast. For instance, reductive cyclizations mediated by agents like samarium(II) iodide could provide access to novel nitrogen-containing heterocycles.[17][18][19] Furthermore, transition-metal-catalyzed reactions, such as hydroaminations or intramolecular Pauson-Khand reactions, could unlock entirely new classes of compounds.[20][21][22]

As the drive for synthetic efficiency and molecular novelty continues, the logical and systematic exploration of multifunctional synthons like this compound will be crucial. Its ready availability and predictable, yet versatile, reactivity make it an ideal candidate for inclusion in the toolbox of any chemist engaged in the synthesis of novel and complex molecules.

References

-

Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Available from: [Link]

-

Szostak, M., et al. Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters. ACS Publications. Available from: [Link]

-

Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available from: [Link]

-

Whitton, A. J., et al. Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Publishing. Available from: [Link]

-

Samarium (low valent). Organic Chemistry Portal. Available from: [Link]

-

Whitton, A. J., et al. Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. Sci-Hub. Available from: [Link]

-

Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available from: [Link]

-

Phase Transfer Catalysis(Mechanism and Applications). YouTube. Available from: [Link]

-

Hydroformylation. Wikipedia. Available from: [Link]

-

Hsieh, J.-C. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. PubMed. Available from: [Link]

-

Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. Available from: [Link]

-

Catalytic Alpha-Functionalization of Alkyl Nitriles. ACS Publications. Available from: [Link]

-

Hsieh, J.-C. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. ResearchGate. Available from: [Link]

- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.Google Patents.

-

Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile. MDPI. Available from: [Link]

-

Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. Available from: [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available from: [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]

-

Hydroformylation Process and Applications. Mettler Toledo. Available from: [Link]

-

14.3.2: Hydroformylation. Chemistry LibreTexts. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

2,4-Dimethylpent-4-enenitrile. PubChem. Available from: [Link]

- Alkylation of acid nitriles.Google Patents.

-

Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. Available from: [Link]

-

Enantioselective, transition metal catalyzed cycloisomerizations. RSC Publishing. Available from: [Link]

-

Metathesis Reaction. Scribd. Available from: [Link]

-

On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Available from: [Link]

-

Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). prepchem.com. Available from: [Link]

-

alkyl and alkylene bromides. Organic Syntheses Procedure. Available from: [Link]

-

Predicting the Products of Cross Metathesis Reactions. YouTube. Available from: [Link]

-

Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Pentenenitrile,2,2-dimethyl- synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. phasetransfer.com [phasetransfer.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydroformylation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 18. Samarium (low valent) [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hammer.purdue.edu [hammer.purdue.edu]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 2,2-Dimethylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpent-4-enenitrile, a versatile organic compound, holds a significant position in the landscape of synthetic chemistry. Its unique structure, featuring a quaternary carbon center adjacent to a nitrile group and a terminal alkene, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies for this important chemical entity. We will delve into the fundamental principles that underpin its synthesis, offer detailed experimental protocols, and present a critical analysis of the evolution of its preparation.

Physicochemical Properties and Spectroscopic Data

Before exploring its history, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| CAS Number | 2978-30-5 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~150 °C | [2] |

| Density | ~0.81 g/cm³ | [2] |

| SMILES | CC(C)(CC=C)C#N | [1] |

| InChIKey | UQLOUBYNTMVSKF-UHFFFAOYSA-N | [1] |

The Historical Context of Nitrile Synthesis: A Prelude to Discovery

The journey to the synthesis of this compound is rooted in the broader history of nitrile chemistry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[3] This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834.[3][4] A significant milestone was Hermann Fehling's 1844 synthesis of benzonitrile from the heating of ammonium benzoate, a method that provided sufficient material for detailed study and led to the coining of the term "nitrile".[3]

A foundational method for the laboratory-scale synthesis of nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of alkyl halides with alkali metal cyanides.[3] This reaction, along with the dehydration of amides, became a cornerstone of nitrile preparation throughout the 19th and early 20th centuries.[4]

The Dawn of α-Alkylation and the Emergence of Quaternary Nitriles

The ability to form new carbon-carbon bonds at the α-position to a nitrile group significantly expanded the synthetic utility of this functional group. Early methods for the α-alkylation of nitriles often involved the use of strong bases to deprotonate the α-carbon, followed by reaction with an alkyl halide.

The synthesis of nitriles bearing a quaternary α-carbon, such as this compound, presented a greater challenge due to the steric hindrance around the reaction center. The creation of such sterically congested centers required the development of more robust and selective alkylation methods.

The Pivotal Synthesis: Allylation of Isobutyronitrile

While the precise first documented synthesis of this compound is not readily apparent in a single landmark publication, the most established and historically significant method for its preparation is the allylation of isobutyronitrile (2-methylpropanenitrile) with allyl bromide . This reaction directly addresses the challenge of creating the α,α-dimethyl substitution pattern.

The logic behind this synthetic approach is elegant in its simplicity. Isobutyronitrile provides the requisite gem-dimethyl group and the nitrile functionality. The allyl group is introduced via nucleophilic substitution using a suitable allylating agent, typically an allyl halide.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic substitution mechanism. A strong base is used to deprotonate the α-carbon of isobutyronitrile, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the new carbon-carbon bond.

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound based on the allylation of isobutyronitrile.

Materials:

-

Isobutyronitrile

-

Allyl bromide

-

Sodium amide (NaNH₂) or a similar strong base (e.g., LDA, NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Base Addition: Anhydrous diethyl ether (or THF) is added to the flask, followed by the cautious addition of sodium amide. The suspension is stirred.

-

Isobutyronitrile Addition: Isobutyronitrile is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium amide at room temperature. The reaction mixture is typically stirred for a period to ensure complete formation of the carbanion.

-

Allylation: Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture via the dropping funnel. An exothermic reaction may be observed, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Modern Synthetic Approaches and Future Perspectives

While the classical allylation of isobutyronitrile remains a robust and widely used method, modern organic synthesis continues to explore more efficient, safer, and environmentally benign alternatives. These include the use of phase-transfer catalysis to avoid the need for strictly anhydrous conditions and the development of catalytic methods that utilize less hazardous reagents.

The unique structural motifs accessible from this compound ensure its continued relevance in the synthesis of pharmaceuticals, agrochemicals, and materials. Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral derivatives of this versatile building block.

Conclusion

The story of this compound is a testament to the power of fundamental organic reactions. From the early discoveries in nitrile chemistry to the development of specific and efficient methods for the construction of sterically hindered molecules, its synthesis highlights the ingenuity of chemists in manipulating molecular architecture. As a key intermediate, this compound will undoubtedly continue to play a vital role in the advancement of chemical synthesis and the development of new and important molecules.

References

-

Nitrile. In Wikipedia; 2024. [Link]

-

Nitrile. In New World Encyclopedia. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Liebigs Annalen. In Wikipedia; 2024. [Link]

-

Mowry, D. T. The preparation of nitriles. Chemical Reviews. 1948, 42 (2), 189-283. [Link]

-

chemeurope.com. Liebigs Annalen. [Link]

-

Chemguide. the preparation of nitriles. [Link]

-

Chen, L., et al. Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society. 2021, 143 (45), 19066-19071. [Link]

-

Paudel, K., Xu, S., & Ding, K. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry. 2020, 85 (23), 14980-14988. [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of Substituted Pyridines Utilizing 2,2-Dimethylpent-4-enenitrile as a Versatile Starting Material

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust and versatile synthetic routes to access highly substituted pyridines is, therefore, a critical endeavor for researchers in both academic and industrial settings. This document provides a detailed application note and a validated two-step protocol for the synthesis of substituted pyridines, strategically employing the readily available starting material, 2,2-Dimethylpent-4-enenitrile.

Synthetic Strategy: A Two-Step Approach to Pyridine Annulation

Direct cyclization of this compound into a substituted pyridine is not a well-established transformation. Therefore, a more strategic, two-step approach is proposed herein. This methodology first involves the functional group transformation of the nitrile into a ketone, a versatile intermediate for various pyridine ring-forming reactions. The subsequent step utilizes a modified cyclocondensation reaction to construct the pyridine ring. This approach offers modularity, allowing for the introduction of diverse substituents at various positions on the final pyridine product.

Figure 1: Overall synthetic workflow from this compound to a substituted pyridine.

Part 1: Synthesis of an Unsaturated Ketone Intermediate

The initial step in this synthetic sequence is the conversion of the nitrile functionality of this compound into a ketone. This is efficiently achieved through a Grignard reaction, which proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate.[1][2][3]

Reaction Mechanism: From Nitrile to Ketone

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[1][3]

Sources

Application Note: 2,2-Dimethylpent-4-enenitrile as a Versatile Synthon for Natural Product Synthesis

Abstract

This guide explores the strategic application of 2,2-dimethylpent-4-enenitrile in the synthesis of complex natural products. The unique trifunctional nature of this building block—featuring a sterically demanding gem-dimethyl group, a terminal alkene, and a versatile nitrile moiety—offers synthetic chemists a powerful tool for molecular construction. We will delve into the strategic advantages conferred by the gem-dimethyl group, detail key synthetic transformations, and provide a case study supported by a step-by-step protocol for its application. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic building blocks.

Introduction: The Strategic Value of this compound

Natural product synthesis demands a high degree of control over stereochemistry, regioselectivity, and functional group compatibility. The selection of appropriate starting materials is paramount to an efficient and elegant synthetic route. This compound (Figure 1) emerges as a highly valuable, yet underutilized, synthon that addresses several synthetic challenges simultaneously.

Its core value lies in three distinct structural features:

-

The gem-Dimethyl Group: This quaternary center is a common motif in a vast array of natural products, including terpenoids, polyketides, and alkaloids.[1][2][3][4] Incorporating this group early in a synthesis can circumvent challenges associated with constructing sterically hindered quaternary carbons. Furthermore, the gem-dimethyl group exerts a significant conformational influence, known as the Thorpe-Ingold effect, which can facilitate cyclization reactions and lock molecules into bioactive conformations.[1][2][3]

-

The Terminal Alkene: This functional group is a versatile handle for a wide range of transformations. It readily participates in powerful carbon-carbon bond-forming reactions such as olefin metathesis, serves as a substrate for stereocontrolled oxidations (e.g., dihydroxylation, epoxidation), and can be cleaved to reveal a terminal aldehyde.

-

The Nitrile Group: The nitrile is a stable and relatively unreactive functional group, making it an excellent masked equivalent for a primary amine or a carboxylic acid. Its robustness allows it to be carried through multiple synthetic steps before a late-stage conversion, enhancing functional group tolerance and simplifying synthetic planning.

The Role of the gem-Dimethyl Motif in Bioactive Molecules

The prevalence of the gem-dimethyl group in nature is not coincidental. This structural feature is often crucial for the biological activity of a molecule. Medicinal chemists have widely adopted this motif to enhance the pharmacological properties of drug candidates.[1][2][3] Key advantages include:

-

Increased Metabolic Stability: The quaternary carbon is resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), which can significantly increase the in vivo half-life of a drug.

-

Enhanced Target Binding: The lipophilic methyl groups can engage in favorable van der Waals interactions within a protein's binding pocket, increasing potency and selectivity.[1]

-

Improved Pharmacokinetics: The incorporation of a gem-dimethyl group can modulate a molecule's solubility and membrane permeability, leading to a better overall pharmacokinetic profile.[1][2]

Natural products such as the anticancer agent Taxol, the antibiotic welwitindolinone, and various sesquiterpenes feature this important structural element.[1][4] Therefore, building blocks that can efficiently install this group are of high strategic importance.

Key Synthetic Transformations and Workflow

The synthetic utility of this compound stems from the orthogonal reactivity of its alkene and nitrile functionalities. A general workflow allows for the sequential or independent manipulation of these groups to build molecular complexity.

Protocol: Palladium-Catalyzed α-Allylation of this compound

This protocol describes the α-allylation of the nitrile, a crucial C-C bond-forming step. The reaction deprotonates the carbon alpha to the nitrile, which then acts as a nucleophile in a palladium-catalyzed allylation. [5][6] Materials:

-

This compound (1.0 eq)

-

Allyl Acetate (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-